molecular formula C14H11ClN2O2 B12783378 2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one CAS No. 140413-08-7

2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one

Cat. No.: B12783378
CAS No.: 140413-08-7
M. Wt: 274.70 g/mol
InChI Key: NHZLSVSTKSZEPP-UHFFFAOYSA-N
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Description

2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one, commonly referred to as 2Cl-5Et-PBOA-6one, is a heterocyclic compound that features a pyrido[2,3-b][1,4]benzoxazepine core.

Preparation Methods

The synthesis of 2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine derivative, the ethyl group is introduced via alkylation reactions.

    Formation of the Benzoxazepine Ring: The pyridine derivative undergoes cyclization with appropriate reagents to form the benzoxazepine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .

Chemical Reactions Analysis

2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various functionalized derivatives of the original compound.

Scientific Research Applications

2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one can be compared with other similar compounds, such as:

    2-chloro-5-propylpyrido[2,3-b][1,4]benzoxazepin-6-one: Similar in structure but with a propyl group instead of an ethyl group.

    2-chloro-5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one: Similar in structure but with a methyl group instead of an ethyl group.

    2-chloro-5-phenylpyrido[2,3-b][1,4]benzoxazepin-6-one: Similar in structure but with a phenyl group instead of an ethyl group .

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

140413-08-7

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-chloro-5-ethylpyrido[2,3-b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C14H11ClN2O2/c1-2-17-10-7-8-12(15)16-13(10)19-11-6-4-3-5-9(11)14(17)18/h3-8H,2H2,1H3

InChI Key

NHZLSVSTKSZEPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O

Origin of Product

United States

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